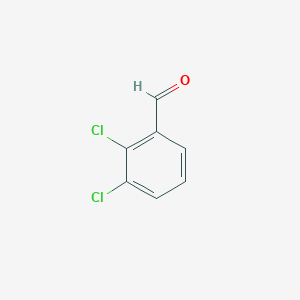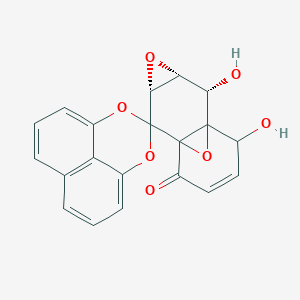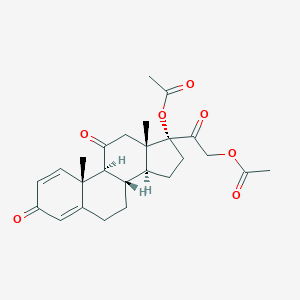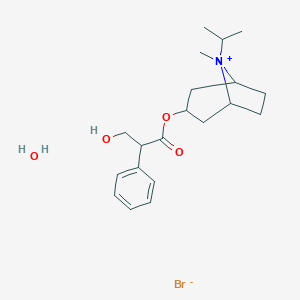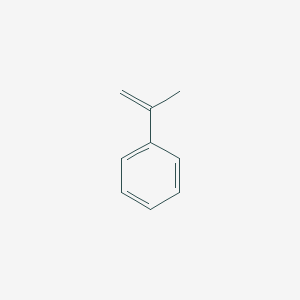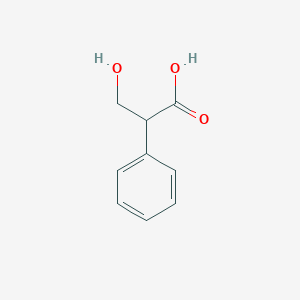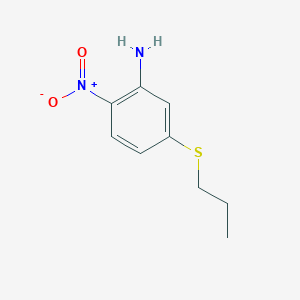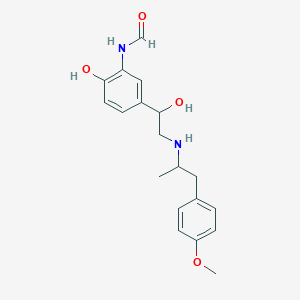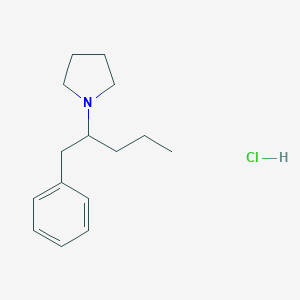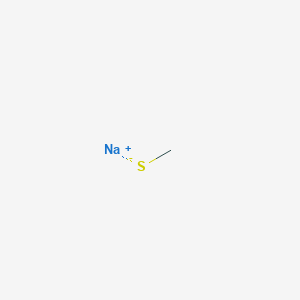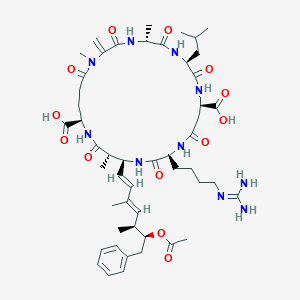
A-Admaadda-M-lhar
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-Admaadda-M-lhar is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a synthetic derivative of the naturally occurring amino acid, L-arginine. A-Admaadda-M-lhar has been studied extensively for its ability to regulate nitric oxide (NO) production, which is involved in various physiological processes in the body.
Aplicaciones Científicas De Investigación
Neurodevelopmental Impact of Antiepileptic Drugs
- Study Insight : The Neurodevelopmental Effects of Antiepileptic Drugs (NEAD) Study explored the long-term neurodevelopmental effects of antiepileptic drugs (AEDs) on children. The study highlighted the impact of fetal AED exposure on motor, adaptive, and emotional/behavioral functioning at age 3 years. Notably, a dose-related decline in motor and adaptive functioning was observed for specific AEDs like valproate and carbamazepine (Cohen et al., 2011).
Nanotechnology in Alzheimer's Disease Management
- Study Insight : A paper discussed the challenges and advancements in using Nanotechnology-based drug delivery systems (NTDDS) for Alzheimer's disease management. It highlighted the potential of NTDDS to improve therapeutic outcomes and patient compliance by addressing the limitations of conventional oral medications (Wen et al., 2017).
Emerging Drugs Targeting Beta-amyloid in Alzheimer's Disease
- Study Insight : This paper reviewed the progress of Phase III clinical studies of emerging drugs targeting beta-amyloid (Aβ) for the treatment of Alzheimer's disease. It discussed the potential of drugs like verubecestat, solanezumab, and others, while acknowledging the risks and the need for early intervention in the disease process (Panza et al., 2016).
Addressing Under-reporting of Adverse Drug Reactions in Public Health Programs
- Study Insight : A paper evaluated a pharmacovigilance training model aimed at improving the reporting of Adverse Drug Reactions (ADRs) in public health programs for diseases like HIV, Tuberculosis, and Malaria. It highlighted a significant increase in the reporting of ADRs after the implementation of the training model (Avong et al., 2018).
Propiedades
Número CAS |
141663-36-7 |
|---|---|
Nombre del producto |
A-Admaadda-M-lhar |
Fórmula molecular |
C50H74N10O13 |
Peso molecular |
1023.2 g/mol |
Nombre IUPAC |
(5R,8S,11R,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-acetyloxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-15-[4-(diaminomethylideneamino)butyl]-1,5,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C50H74N10O13/c1-27(2)23-38-47(68)59-39(49(71)72)26-41(62)55-36(17-13-14-22-53-50(51)52)46(67)56-35(19-18-28(3)24-29(4)40(73-33(8)61)25-34-15-11-10-12-16-34)30(5)43(64)57-37(48(69)70)20-21-42(63)60(9)32(7)45(66)54-31(6)44(65)58-38/h10-12,15-16,18-19,24,27,29-31,35-40H,7,13-14,17,20-23,25-26H2,1-6,8-9H3,(H,54,66)(H,55,62)(H,56,67)(H,57,64)(H,58,65)(H,59,68)(H,69,70)(H,71,72)(H4,51,52,53)/b19-18+,28-24+/t29-,30-,31+,35-,36-,37+,38-,39+,40-/m0/s1 |
Clave InChI |
WJEBNDAWEAQNLR-KDMHZOGOSA-N |
SMILES isomérico |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)C[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC(=O)C)/C |
SMILES |
CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
SMILES canónico |
CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
Sinónimos |
(Asp(3)-ADMAAdda(5))microcystin-LHar A-ADMAAdda-M-LHa |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



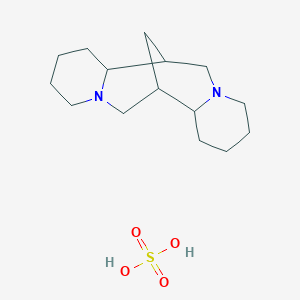
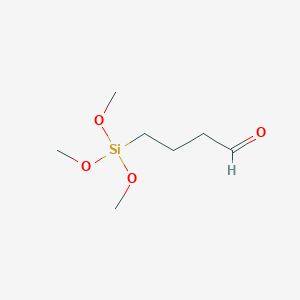
![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)
